2-Thienyl acrylic acid

Description

Significance and Research Context of 2-Thienyl Acrylic Acid in Organic Chemistry

This compound, also known as 2-thiopheneacrylic acid, is a bifunctional molecule that has garnered considerable attention as a precursor in organic synthesis. nih.gov Its structure offers a platform for introducing both thienyl and acrylic functionalities into more complex molecules, thereby modifying their chemical properties and potential activities. guidechem.com The compound is widely utilized as a starting material or intermediate in the synthesis of a variety of organic products, including pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com

Research has demonstrated its role in the development of bioactive molecules. For instance, it is a precursor in the synthesis of anti-HIV HEPT analogs and certain benzimidazole (B57391) and caffeine (B1668208) derivatives that act as inhibitors of monoamine oxidase B (MAOB). chemicalbook.com The versatility of this compound extends to materials science, where its derivatives are investigated for applications in polymer chemistry. Furthermore, its structural framework is integral to the synthesis of more complex heterocyclic systems, such as thieno[3,2-b]thiophenes and various coumarins. semanticscholar.orgclockss.org

Derivatives of this compound have also found specialized applications. 2-Cyano-3-(2-thienyl)acrylic acid, for example, has been developed as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, proving effective for analyzing a broad spectrum of analytes from lipids to large proteins and polymers. researchgate.netresearchgate.net Organotin complexes derived from this compound have also been synthesized and characterized, showing distinct, phase-dependent geometries around the tin atom. tandfonline.com

Historical Perspectives on the Academic Investigation of this compound

The academic investigation of this compound is rooted in the development of classic organic reactions for the formation of carbon-carbon double bonds. The synthesis of α,β-unsaturated acids, the class to which this compound belongs, has historically relied on several cornerstone condensation reactions.

One of the most prominent methods for its synthesis is the Knoevenagel condensation. brazilianjournals.com.brniscpr.res.in This reaction typically involves the condensation of an aldehyde (thiophene-2-carboxaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270). brazilianjournals.com.brniscpr.res.ingoogle.com Research has explored optimizing this reaction, for instance, by using ultrasound irradiation, which has been shown to significantly reduce reaction times and improve yields on a multigram scale compared to classical heating methods. brazilianjournals.com.br

Another historically significant route is the Perkin reaction, first described by William Henry Perkin in 1868. wikipedia.org This reaction facilitates the synthesis of cinnamic acids and their derivatives through the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. wikipedia.orgthieme-connect.de While broadly applicable, the Perkin reaction often requires elevated temperatures and can lead to mixtures of stereoisomers, which has sometimes limited its application for specific acid-sensitive substrates. thieme-connect.de Early patent literature also documents the preparation of 3-[Thienyl(2)]-acrylic acid through the condensation of malonic acid and α-thiophenealdehyde, highlighting its long-standing recognition as a valuable chemical entity. google.com

Fundamental Structural Characteristics Influencing Reactivity and Research Interest

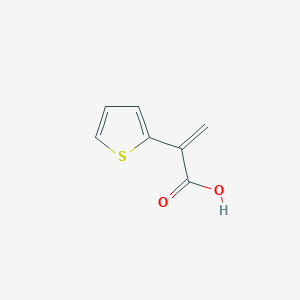

The chemical behavior and research interest in this compound are directly linked to its fundamental structural characteristics. The molecule's IUPAC name is (E)-3-thiophen-2-ylprop-2-enoic acid, indicating the trans configuration of the substituents around the carbon-carbon double bond, which is generally the more stable isomer. nih.gov

The structure is composed of three key components:

An Acrylic Acid Moiety : This consists of a carboxylic acid group attached to a vinyl group (a carbon-carbon double bond). The carboxylic acid function is a site for reactions such as esterification and amidation. cymitquimica.com

A Conjugated π-System : The double bond of the acrylic group is in conjugation with the aromatic thiophene (B33073) ring. This delocalization of π-electrons across the system enhances the molecule's stability and influences its electronic properties and reactivity patterns. researchgate.net

This conjugated structure is responsible for the molecule's absorption in the UV-visible region of the electromagnetic spectrum. nih.govresearchgate.net The reactivity is dictated by the functional groups present. The carboxylic acid can be converted to esters, amides, or acid chlorides. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, while the activated double bond can undergo addition reactions.

The structural properties of this compound have been extensively characterized through various spectroscopic and computational methods, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as Density Functional Theory (DFT) calculations. researchgate.netwu.ac.th These studies provide detailed insights into bond lengths, bond angles, vibrational frequencies, and electronic transitions, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the molecule's reactivity. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆O₂S |

| Molecular Weight | 154.19 g/mol nih.gov |

| IUPAC Name | (E)-3-thiophen-2-ylprop-2-enoic acid nih.gov |

| CAS Number | 1124-65-8 / 15690-25-2 nih.gov |

| Appearance | Slightly beige to yellow needle-like crystalline solid chemicalbook.com |

| pKa | 4.34 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability / Reference |

| ¹H NMR | Data available nih.gov |

| ¹³C NMR | Data available tandfonline.com |

| Mass Spectrometry (GC-MS) | Data available nih.gov |

| Infrared (IR) Spectroscopy | Data available nih.gov |

| Raman Spectroscopy | Data available nih.gov |

| UV-Vis Spectroscopy | Data available nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O2S |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

2-thiophen-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C7H6O2S/c1-5(7(8)9)6-3-2-4-10-6/h2-4H,1H2,(H,8,9) |

InChI Key |

MAABLZJEPOZZEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CS1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Thienyl Acrylic Acid

Established Synthetic Pathways for 2-Thienyl acrylic acid

Knoevenagel Condensation Approaches with 2-Thiophene Carboxaldehyde.

The Knoevenagel condensation is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org In the synthesis of this compound, this typically involves the reaction of 2-thiophene carboxaldehyde with malonic acid. organic-chemistry.org

The reaction is often catalyzed by amines such as piperidine (B6355638). tandfonline.comnih.govresearchgate.net The mechanism involves the deprotonation of the active methylene compound by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. nih.gov A subsequent dehydration step yields the α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as both the solvent and catalyst, and under these conditions, the condensation is followed by decarboxylation when malonic acid is used as the active methylene compound. wikipedia.orgorganic-chemistry.org

Detailed research has shown that the choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of piperidine in combination with azeotropic removal of water can drive the reaction to completion.

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Thiophene carboxaldehyde, Malonic acid | Piperidine/Pyridine | Reflux | High | wikipedia.orgorganic-chemistry.org |

| 2-Thiophene carboxaldehyde, Malonic acid | β-alanine/DMF | Optimal conditions yield up to 94% | 94% | researchgate.net |

Oxidation Reactions from Precursor Compounds (e.g., 3-(2-Thienyl)acrylaldehyde).

Another established route to this compound involves the oxidation of a suitable precursor, such as 3-(2-thienyl)acrylaldehyde. The oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is a common transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

A classic and effective method for this transformation is the use of silver oxide (Ag₂O), often in the context of the Tollens' test, which is a hallmark reaction for identifying aldehydes. masterorganicchemistry.comwikipedia.org In this reaction, the aldehyde is oxidized to a carboxylate, and the silver(I) ions are reduced to elemental silver, forming a characteristic "silver mirror" on the reaction vessel. masterorganicchemistry.com This method is valued for its mildness and selectivity for aldehydes. wikipedia.org Silver(I) oxide can be used as a mild oxidizing agent for the conversion of aldehydes to carboxylic acids. wikipedia.org More recently, catalytic systems using silver(I) salts with atmospheric oxygen in water have been developed, offering a greener alternative. nih.gov

| Precursor Compound | Oxidizing Agent/System | Key Features | Reference |

|---|---|---|---|

| 3-(2-Thienyl)acrylaldehyde | Silver(I) Oxide (Ag₂O) | Mild and selective oxidation of aldehydes. | masterorganicchemistry.comwikipedia.org |

| Various Aldehydes | Catalytic Silver(I)/O₂/H₂O | Homogeneous catalysis, green conditions. | nih.gov |

| Acrolein | Se-modified microgels/H₂O₂ | Catalytic oxidation under mild conditions. | maastrichtuniversity.nl |

Novel and Green Synthetic Approaches to this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of this compound. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Sonochemical Methods Utilizing Ultrasound Irradiation.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. nih.gov Ultrasound irradiation can significantly enhance reaction rates and yields by inducing acoustic cavitation, which generates localized hot spots of high temperature and pressure. nih.gov

In the context of the Knoevenagel condensation, ultrasound has been successfully applied to the synthesis of various acrylic acid derivatives. nih.gov The use of ultrasound can lead to dramatically reduced reaction times and often allows for the reaction to be carried out under milder conditions, sometimes even in the absence of a solvent. nih.gov For the synthesis of this compound, the ultrasound-assisted Knoevenagel condensation of 2-thiophene carboxaldehyde and malonic acid presents a promising green alternative to conventional heating methods. This approach aligns with the principles of green chemistry by improving energy efficiency and potentially reducing the need for volatile organic solvents.

| Reaction Type | Key Advantages of Ultrasound | Typical Conditions | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Reduced reaction times, increased yields, milder conditions. | Ambient temperature, sometimes solvent-free. | nih.govrsc.org |

| Synthesis of Chalcones | Quantitative yields, short reaction times, no by-products. | Ethanol, NaOH. | mdpi.com |

Biotechnical Preparation Routes for Related Thienyl Acrylic Acid Structures.

The use of biocatalysts, such as enzymes, offers a highly selective and environmentally friendly approach to chemical synthesis. acs.org While specific enzymatic routes for the direct synthesis of this compound are not yet widely established, research into the biotechnical production of acrylic acid and its derivatives provides a strong foundation for future developments. google.com

Enzymatic processes, such as those employing ene-reductases, have been developed for the asymmetric reduction of α,β-unsaturated acids, demonstrating the potential for biocatalysis in modifying acrylic acid structures. researchgate.netacs.org Furthermore, the enzymatic synthesis of sugar acrylates and terpenoid-based acrylic monomers highlights the versatility of enzymes in forming acrylate (B77674) structures from renewable feedstocks. acs.orggoogle.com The development of a biocatalytic pathway for this compound could involve the use of engineered microorganisms or isolated enzymes to perform a Knoevenagel-type condensation or to convert a bio-based precursor to the target molecule.

Catalytic Hydrocarboxylation Strategies for α,β-Unsaturated Carboxylic Acids.

Catalytic hydrocarboxylation, the addition of a hydrogen atom and a carboxyl group across a double or triple bond, represents a highly atom-economical route to carboxylic acids. rsc.org This approach can potentially be applied to the synthesis of this compound from a suitable thiophene-based alkyne or alkene.

Palladium-catalyzed hydrocarboxylation reactions have been investigated for a variety of unsaturated substrates. mdpi.com For instance, the direct carboxylation of thiophene (B33073) using carbon dioxide in the presence of a palladium catalyst has been studied, providing a direct route to thiophene carboxylic acids. researchgate.net While the direct hydrocarboxylation of a thiophene-containing alkyne to this compound is a specific application, the broader research in this area suggests its feasibility. Nickel-catalyzed systems have also shown promise for the hydrocarboxylation of acetylene (B1199291) to acrylic acid, indicating that various transition metals could be effective catalysts for this transformation. researchgate.net

Regio- and Stereoselective Synthesis of this compound Isomers

The synthesis of this compound isomers primarily involves the formation of a carbon-carbon double bond between the thiophene ring and the acrylic acid moiety. The geometry of this double bond, designated as either (E) or (Z), is a critical aspect of stereoselectivity. Common synthetic routes include the Perkin-Oglialoro condensation, Knoevenagel condensation, and the Wittig reaction, each offering different levels of stereocontrol.

Regioselectivity comes into play when considering the functionalization of the thiophene ring itself. While the focus here is on this compound, the initial C-H functionalization of thiophene to introduce a necessary precursor, such as 2-thiophenecarboxaldehyde, is a key regioselective step. Methods like the Vilsmeier-Haack reaction are commonly employed to selectively introduce a formyl group at the C2 position of the thiophene ring. wikipedia.org

A notable example of stereoisomer synthesis is a modified Perkin-Oglialoro condensation involving the reaction of 2-thiophenealdehyde with phenylacetic acid in the presence of triethylamine (B128534) and acetic anhydride (B1165640). This reaction has been shown to produce both the (E) and (Z) isomers of 3-(2-thienyl)-2-phenylacrylic acid. clockss.org While the (E)-isomer is typically the major product due to its greater thermodynamic stability, the reaction conditions can be tuned to influence the isomeric ratio. In one documented procedure, the (E)-isomer was the predominant product, with the (Z)-isomer being isolated from the filtrate. clockss.org

The Knoevenagel condensation of 2-thiophenecarboxaldehyde with compounds containing active methylene groups, such as malonic acid or nitromethane (B149229), is another widely used method. researchgate.net The stereochemical outcome of this reaction is often influenced by the choice of catalyst and solvent. Generally, these reactions tend to favor the formation of the more stable (E)-isomer.

The Wittig reaction, involving the reaction of 2-thiophenecarboxaldehyde with a phosphorus ylide derived from a haloacetic acid, offers a versatile approach to control the stereochemistry. The use of stabilized ylides typically leads to the preferential formation of the (E)-isomer, whereas non-stabilized ylides can favor the (Z)-isomer.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

In the context of the Perkin reaction and its variations, the base catalyst plays a pivotal role. While alkali metal salts of the carboxylic acid are traditionally used, organic bases like triethylamine are also common. clockss.org The reaction temperature is another critical factor; for instance, the synthesis of cinnamic acid derivatives via the Perkin reaction often requires elevated temperatures over several hours. scispace.comuns.ac.id The optimization would involve screening different bases and their concentrations, as well as adjusting the temperature and reaction time to find the optimal balance between reaction rate and selectivity.

For the Knoevenagel condensation , catalyst and solvent screening is a common optimization strategy. A study on the Knoevenagel condensation of 2-thiophenecarboxaldehyde with nitromethane investigated the use of β-alanine as a catalyst under microwave irradiation. researchgate.net The results indicated that microwave irradiation significantly increased the yield of the product. Optimization of the amount of β-alanine and the reaction time were key to achieving high yields. researchgate.net This highlights the potential of unconventional energy sources to improve reaction efficiency.

The following interactive table summarizes the influence of various reaction parameters on the synthesis of this compound and its derivatives, based on findings for analogous condensation reactions.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Key Findings |

| Perkin-Oglialoro | 2-Thiophenealdehyde, Phenylacetic Acid | Triethylamine | Acetic Anhydride | Reflux | Predominantly yields the (E)-isomer, with the (Z)-isomer also being isolable. clockss.org |

| Perkin | Benzaldehyde, Acetic Anhydride | Potassium Acetate | Acetic Anhydride | 170-190°C | A standard method for cinnamic acid synthesis, adaptable for thienyl derivatives. wpmucdn.com |

| Knoevenagel | 2-Thiophenecarboxaldehyde, Nitromethane | β-Alanine | Not specified | Microwave | Microwave irradiation increases the yield of the condensation product. researchgate.net |

Systematic optimization studies for the synthesis of the parent this compound are less commonly reported in dedicated publications. However, by applying the principles observed in the synthesis of its derivatives and related compounds like cinnamic acid, reaction conditions can be tailored to enhance the yield and stereoselectivity for the desired isomer of this compound.

Chemical Reactivity and Reaction Mechanisms of 2 Thienyl Acrylic Acid

Electrophilic and Nucleophilic Reactions Involving the Acrylic Moiety

The acrylic portion of 2-thienyl acrylic acid, characterized by a carbon-carbon double bond conjugated with a carboxylic acid group, is susceptible to various nucleophilic and electrophilic attacks.

The carboxylic acid group of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. sigmaaldrich.compharmaffiliates.com This reaction is a classic example of nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. molecularinfo.com

The general reaction is as follows: (2-Thienyl)-CH=CH-COOH + R-OH ⇌ (2-Thienyl)-CH=CH-COOR + H₂O

The reaction is reversible, and to drive it towards the product side, water is typically removed as it is formed. molecularinfo.com The choice of alcohol (R-OH) can vary widely, from simple alkyl alcohols to more complex structures, allowing for the synthesis of a diverse range of 2-thienyl acrylate (B77674) esters. chemicalbook.com

| Reactant | Catalyst | Product |

| This compound | Acid (e.g., H₂SO₄) | 2-Thienyl acrylate ester |

| Alcohol (R-OH) | Water |

Similar to other carboxylic acids, this compound can be converted into amides. pearson.com A common method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). google.com This acyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted 2-thienyl acrylamide (B121943). acs.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

This method is highly efficient for forming a stable amide bond. google.com The versatility of this reaction allows for the incorporation of a wide variety of amine-containing fragments into the final molecule.

| Step | Reagents | Intermediate/Product |

| 1 | This compound, Thionyl chloride (SOCl₂) | 2-Thienyl acryloyl chloride |

| 2 | 2-Thienyl acryloyl chloride, Amine (RNH₂ or R₂NH) | N-substituted 2-thienyl acrylamide |

The electron-withdrawing nature of the carboxyl group makes the carbon-carbon double bond of the acrylic moiety electrophilic, particularly at the β-position. cjps.org This renders the molecule susceptible to nucleophilic conjugate addition, commonly known as the Michael addition reaction. uoanbar.edu.iq In this reaction, a soft nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system. cjps.org

A prominent example is the thia-Michael addition, where a thiol (R-SH) acts as the nucleophile. The reaction is often catalyzed by a weak base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon, and subsequent protonation of the resulting enolate intermediate yields the final adduct. cjps.org This reaction is highly efficient and is a key example of "click chemistry," valued for its high yields and minimal byproducts.

The general mechanism is as follows:

Thiolate formation: R-SH + Base ⇌ R-S⁻ + Base-H⁺

Nucleophilic attack: R-S⁻ + (2-Thienyl)-CH=CH-COOH → (2-Thienyl)-CH(SR)-CH⁻-COOH

Protonation: (2-Thienyl)-CH(SR)-CH⁻-COOH + Base-H⁺ → (2-Thienyl)-CH(SR)-CH₂-COOH + Base

This reactivity allows for the covalent attachment of various sulfur-containing molecules to the acrylic backbone.

Reactions of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution. However, the reactivity of the ring is significantly influenced by the acrylic acid substituent.

This compound can undergo arylation at the thiophene ring through the Meerwein reaction, which involves the use of diazonium salts. In this reaction, an aryl group from the diazonium salt is introduced onto the thiophene ring, typically at the 5-position (the other α-position). The reaction is generally carried out in the presence of a copper salt catalyst.

Research has shown that the reaction of β-2-thienylacrylic acid with various diazotized anilines leads to different products depending on the nature of the aryl diazonium salt. For instance, strong arylating agents like diazotized p-chloroaniline and p-aminobenzoic acid result in the formation of 2-(4'-chlorostyryl)thiophene and 2-(4'-carboxystyryl)thiophene, respectively. In these cases, the reaction involves both arylation at the 5-position of the thiophene ring and decarboxylation of the acrylic acid moiety.

However, with a very strong arylating agent like p-nitrobenzenediazonium chloride, only a small amount of the doubly arylated product, 5-p-nitrophenyl-2-(4'-nitrostyryl)thiophen, is formed. This suggests that the reaction pathway and product distribution are sensitive to the electronic properties of the diazonium salt. The differing behavior compared to similar furan (B31954) compounds has been interpreted as favoring an ionic reaction mechanism over a free-radical one.

| Diazonium Salt from | Product(s) |

| p-Chloroaniline | 2-(4'-Chlorostyryl)thiophene |

| p-Aminobenzoic acid | 2-(4'-Carboxystyryl)thiophene |

| p-Nitroaniline | 5-p-Nitrophenyl-2-(4'-nitrostyryl)thiophene (minor product) |

The acrylic acid group attached to the C-2 position of the thiophene ring acts as an electron-withdrawing group. This has a significant impact on the reactivity of the thiophene ring towards electrophilic aromatic substitution, such as halogenation. Electron-withdrawing substituents deactivate the aromatic ring towards electrophilic attack by reducing its electron density.

In the case of thiophene, which is generally more reactive than benzene (B151609) towards electrophiles, this deactivation makes the reaction less facile. Furthermore, the substituent directs the position of any subsequent substitution. An electron-withdrawing group at the 2-position of a thiophene ring directs incoming electrophiles primarily to the 4- and 5-positions. Therefore, the halogenation of this compound is expected to be slower than that of unsubstituted thiophene and to yield a mixture of 4-halo and 5-halo substituted products. The precise ratio of these isomers would depend on the specific halogenating agent and reaction conditions used.

This directing effect is a consequence of the relative stability of the Wheland intermediates (also known as sigma complexes) formed during the substitution process. The intermediates for substitution at the 4- and 5-positions are less destabilized by the electron-withdrawing group compared to the intermediate for substitution at the 3-position.

Mechanistic Elucidation of Key Chemical Transformations

The chemical transformations of this compound can proceed through various mechanistic pathways, primarily centering on the reactivity of the acrylic acid moiety's carbon-carbon double bond. The specific pathway taken—be it ionic or radical—is often determined by the reaction conditions, the nature of the reagents, and the presence of initiators or catalysts.

The conjugated system of this compound is susceptible to both ionic and radical attacks at the α,β-unsaturated bond.

Ionic Pathways:

Ionic reactions involve the generation of charged intermediates. In the case of this compound, the double bond can undergo both electrophilic and nucleophilic additions.

Electrophilic Addition: The π-electrons of the carbon-carbon double bond can act as a nucleophile, attacking an electrophilic species (E+). This two-step mechanism typically begins with the attack on the electrophile to form a carbocation intermediate. The thiophene ring, being an electron-donating group, influences the regioselectivity of this addition. The attack of the electrophile at the α-carbon would place the resulting positive charge on the β-carbon, where it is stabilized by resonance with both the thiophene ring and the carbonyl group. Subsequent attack by a nucleophile (Nu-) on the carbocation intermediate completes the addition.

Nucleophilic Addition (Michael Addition): The presence of the electron-withdrawing carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This conjugate addition, or Michael addition, proceeds via a resonance-stabilized enolate intermediate. The reaction is initiated by the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate to yield the final product.

Radical Pathways:

Radical reactions involve intermediates with unpaired electrons and typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps.

Radical Polymerization: Like other vinyl monomers, this compound can undergo free-radical polymerization. The process is initiated by a radical species (R•), often generated from the thermal or photochemical decomposition of an initiator like AIBN or peroxides. This initiator radical adds to the double bond of the monomer, creating a new radical which then propagates by adding to successive monomer units. Termination occurs when two growing radical chains combine or disproportionate.

Radical Addition: The addition of radicals (e.g., from HBr in the presence of peroxides, generating Br•) can also occur across the double bond. This reaction follows an anti-Markovnikov regioselectivity, where the radical adds to the carbon that results in the most stable radical intermediate. In this case, the bromine radical would add to the α-carbon to form a more stable radical at the β-position, which is stabilized by the adjacent thiophene ring.

The prevailing pathway is highly dependent on reaction conditions as summarized in the table below.

| Reaction Type | Typical Reagents/Conditions | Key Intermediate | Regioselectivity |

| Ionic (Electrophilic) | H-X (e.g., HBr, HCl), X₂ (e.g., Br₂) in a polar solvent | Carbocation | Markovnikov |

| Ionic (Nucleophilic) | Nucleophiles (e.g., R₂NH, RO⁻, CN⁻), basic conditions | Enolate | Conjugate (Michael) Addition |

| Radical | HBr with peroxides, radical initiators (e.g., AIBN), UV light | Free Radical | Anti-Markovnikov |

The stereochemical outcome of reactions involving this compound is a critical aspect of its reactivity, particularly in additions to the double bond and in cycloaddition reactions. The starting material, trans-β-2-thienylacrylic acid, has a defined geometry that often influences the stereochemistry of the product.

Addition Reactions: The addition of electrophiles like halogens (e.g., Br₂) to the alkene typically proceeds through a cyclic halonium ion intermediate. The subsequent backside attack by the nucleophile (Br⁻) results in anti-addition, leading to the formation of a specific pair of enantiomers (a racemic mixture). In contrast, catalytic hydrogenation generally results in syn-addition, where both hydrogen atoms add to the same face of the double bond.

Cycloaddition Reactions: this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The stereochemistry of the dienophile is retained in the product. Because the starting material is the (E)-isomer, the substituents on the former double bond will be trans to each other in the resulting cyclohexene (B86901) ring. Furthermore, the reaction can exhibit endo/exo selectivity. The "endo rule" often predicts that the electron-withdrawing carboxyl group will orient itself under the π-system of the diene in the transition state, leading to the endo product as the major isomer due to favorable secondary orbital interactions.

Photochemical [2+2] Cycloadditions: In the solid state, the photochemical behavior of this compound is governed by the crystal packing arrangement (topochemistry). The photodimerization of cinnamic acids and their analogues can lead to the formation of cyclobutane (B1203170) derivatives (truxillic or truxinic acids). The stereochemistry of the resulting cyclobutane ring is directly dependent on the relative orientation of the monomer units in the crystal lattice. rsc.org

| Reaction Type | Mechanism | Stereochemical Outcome |

| Halogenation (Br₂) | Cyclic bromonium ion | Anti-addition |

| Catalytic Hydrogenation | Surface reaction on catalyst | Syn-addition |

| Diels-Alder Reaction | Concerted [4+2] cycloaddition | Retention of dienophile geometry; often favors endo product |

| Photodimerization | [2+2] cycloaddition in solid state | Dependent on crystal packing |

Influence of Substituents on the Reactivity Profile of this compound Derivatives

The introduction of substituents onto the thiophene ring can significantly alter the electronic properties and, consequently, the chemical reactivity of this compound derivatives. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—modulates the electron density throughout the conjugated system.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density of the thiophene ring. This increased density is delocalized onto the acrylic acid moiety, enhancing the nucleophilicity of the carbon-carbon double bond. As a result, derivatives with EDGs are generally more reactive towards electrophiles. The activation energy for electrophilic attack is lowered, and the reaction rate increases.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halide (-X) groups decrease the electron density of the thiophene ring. This effect is propagated through the conjugated system, making the carbon-carbon double bond less nucleophilic and more electrophilic. Consequently, derivatives with EWGs are less reactive towards electrophiles but show enhanced reactivity towards nucleophiles in Michael additions. The increased polarization of the C=C bond makes the β-carbon a better target for nucleophilic attack.

Theoretical studies on related compounds, such as 2,5-di(2-thienyl) pyrrole (B145914) derivatives, have shown that substituents significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. dntb.gov.uaresearchgate.netdoaj.org An EDG raises the HOMO energy, making the molecule a better electron donor (more nucleophilic), while an EWG lowers the LUMO energy, making it a better electron acceptor (more electrophilic). dntb.gov.uaresearchgate.netdoaj.org These principles directly apply to this compound derivatives.

The table below summarizes the expected effects of substituents at the 5-position of the thiophene ring on the reactivity of the acrylic double bond.

| Substituent at 5-position | Type | Effect on Electron Density | Impact on Reactivity towards Electrophiles | Impact on Reactivity towards Nucleophiles |

| -OCH₃ | EDG | Increases | Increased | Decreased |

| -CH₃ | EDG | Increases | Increased | Decreased |

| -H | (Reference) | Neutral | (Baseline) | (Baseline) |

| -Cl | EWG (Inductive) | Decreases | Decreased | Increased |

| -NO₂ | EWG (Resonance) | Strongly Decreases | Strongly Decreased | Strongly Increased |

Derivatization and Functionalization Strategies

Synthesis of Carboxylic Acid Derivatives of 2-Thienyl Acrylic Acid

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides. These transformations are fundamental for creating a diverse library of compounds.

Esterification: Esters of this compound are commonly synthesized through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically heated to drive the equilibrium towards the ester product by removing the water formed. core.ac.ukresearchgate.net The general reaction is as follows:

Reaction: this compound + Alcohol (R-OH) ⇌ this compound ester + Water (in the presence of an acid catalyst)

Amidation: The synthesis of amides from this compound is another crucial derivatization strategy. A common and effective method involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org The resulting 2-thienyl acryloyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide. fishersci.se This method is highly efficient and works for a broad range of amines. organic-chemistry.org

Step 1 (Acyl Chloride Formation): this compound + SOCl₂ → 2-Thienyl acryloyl chloride + SO₂ + HCl

Step 2 (Amidation): 2-Thienyl acryloyl chloride + Amine (R-NH₂) → N-substituted-2-thienyl acrylamide (B121943) + HCl

Alternative one-pot methods using coupling reagents developed for peptide synthesis, such as carbodiimides (e.g., DCC, EDCl) or uronium salts (e.g., HATU, HBTU), can also be employed for direct amidation, avoiding the isolation of the acyl chloride intermediate.

Table 1: Common Carboxylic Acid Derivatives of this compound

| Derivative Type | General Structure | Synthesis Method | Key Reagents |

|---|---|---|---|

| Ester | Thiophene-CH=CH-COOR | Fischer Esterification | Alcohol (R-OH), H₂SO₄ |

| Amide | Thiophene-CH=CH-CONHR | Acyl Chloride Pathway | SOCl₂, Amine (R-NH₂) |

| Amide | Thiophene-CH=CH-CONHR | Peptide Coupling | Amine (R-NH₂), DCC/HATU |

Introduction of Diverse Functional Groups onto the Thiophene (B33073) Ring

The thiophene ring in this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The electron-donating nature of the sulfur atom activates the ring, primarily directing incoming electrophiles to the C5 position, which is para to the acrylic acid substituent and sterically accessible.

Common functionalization reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent. This introduces a halogen atom, typically at the 5-position, which can serve as a handle for further cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid or acetic anhydride (B1165640). The reaction conditions must be carefully controlled to avoid oxidation or polymerization.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), can introduce a ketone functionality onto the thiophene ring.

These modifications yield a range of substituted this compound derivatives, expanding their utility as synthons for more complex molecules. researchgate.net

Table 2: Functionalization of the Thiophene Ring

| Reaction | Typical Reagent | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2-thienyl acrylic acid |

| Nitration | HNO₃/H₂SO₄ | C5 (primarily) | 5-Nitro-2-thienyl acrylic acid |

| Acylation | RCOCl/AlCl₃ | C5 | 5-Acyl-2-thienyl acrylic acid |

Synthesis of Complex Heterocyclic Systems Utilizing this compound Scaffolds

The inherent reactivity of this compound and its derivatives makes them excellent starting materials for constructing more elaborate heterocyclic structures.

Thiazoles: Functionalized thiazoles can be synthesized from this compound derivatives. One established route is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. bepls.com A derivative of this compound, its thioamide, can be reacted with various α-halocarbonyl compounds to yield 2-thienyl-substituted thiazoles. nih.gov For instance, reacting the thioamide of this compound with an α-bromo ketone would lead to the formation of a 2,4-disubstituted thiazole containing the 2-thienyl vinyl moiety.

Pyridines: The construction of pyridine (B92270) rings can also utilize this compound scaffolds. For example, thienopyridines, which are fused heterocyclic systems, can be synthesized from precursors derived from this compound. scispace.com One synthetic approach involves the reaction of α,β-unsaturated ketones (chalcones) with cyanothioacetamide. A 2-thienyl-substituted chalcone, which can be prepared from a 2-thienyl aldehyde, reacts to form a substituted 2-pyridinethione containing the thienyl group. scispace.com

Organotin compounds, known for their diverse applications as catalysts and stabilizers, can be prepared from this compound. researchgate.netuthm.edu.my The synthesis typically involves the reaction of an organotin(IV) halide, such as dibutyltin (B87310) dichloride or tributyltin chloride, with the sodium salt of this compound (sodium 2-thienyl acrylate). nih.govlupinepublishers.com The reaction results in the formation of organotin(IV) carboxylates, where the carboxylate group of the acrylic acid is coordinated to the tin center. Depending on the stoichiometry and the organotin precursor used, mono-, di-, or tri-substituted organotin derivatives can be obtained. nih.gov

General Reaction: n R₃SnCl + n Thiophene-CH=CH-COONa → (Thiophene-CH=CH-COO)ₙSnR₃ₙ + n NaCl

Table 3: Synthesis of Organotin Derivatives

| Organotin Precursor | Stoichiometry (Acid:Tin) | Product Type |

|---|---|---|

| Tributyltin Chloride (Bu₃SnCl) | 1:1 | Tributyltin 2-thienyl acrylate (B77674) |

| Dibutyltin Dichloride (Bu₂SnCl₂) | 2:1 | Dibutyltin bis(2-thienyl acrylate) |

| Methyltin Trichloride (MeSnCl₃) | 3:1 | Methyltin tris(2-thienyl acrylate) |

Conjugated systems containing both furan (B31954) and thiophene rings are of interest for materials science applications. The synthesis of furan-thienyl acrylic acid conjugates can be achieved through modern cross-coupling methodologies. A common strategy would involve preparing a halogenated this compound derivative (e.g., 5-bromo-2-thienyl acrylic acid, as described in section 4.2) and coupling it with a furan-containing organometallic reagent, such as furan-2-boronic acid, via a Suzuki coupling reaction. This palladium-catalyzed reaction would form a new carbon-carbon bond between the thiophene and furan rings, yielding a 5-(furan-2-yl)-2-thienyl acrylic acid derivative. Alternatively, a furan-based acrylic acid could be synthesized first and subsequently coupled with a thiophene derivative. nih.gov

Polymerization Studies of 2 Thienyl Acrylic Acid and Its Derivatives

Homopolymerization of 2-Thienyl Acrylic Acid

Detailed studies specifically focusing on the homopolymerization of this compound are not extensively documented in the readily available scientific literature. However, based on its chemical structure, which features a polymerizable acrylic acid moiety, it is anticipated that this compound can undergo free-radical polymerization. This process is commonly initiated by thermal or photochemical decomposition of an initiator to generate free radicals, which then propagate through the vinyl groups of the monomer. The resulting polymer, poly(this compound), would possess a poly(acrylic acid) backbone with pendant thienyl groups. The polymerization conditions, such as the choice of initiator, solvent, temperature, and monomer concentration, would be expected to significantly influence the molecular weight and properties of the resulting homopolymer.

Copolymerization with Various Monomers

Copolymerization offers a versatile strategy to modify the properties of polymers by incorporating different monomer units into the polymer chain. The copolymerization of this compound with other monomers can lead to materials with a combination of properties derived from each constituent.

The synthesis of copolymers involving acrylamide (B121943) and acrylic acid is a well-established field of polymer chemistry. These copolymers are of significant industrial importance due to their applications as flocculants, thickeners, and superabsorbents. While direct studies on the copolymerization of this compound with acrylamide and acrylic acid derivatives are scarce, the principles of these reactions can be inferred from the extensive research on acrylamide and acrylic acid copolymerization.

The free-radical copolymerization of acrylamide (AM) and acrylic acid (AA) has been conducted in various solvents using different initiators. The copolymer composition is a crucial factor that determines the final properties of the material and is governed by the reactivity ratios of the monomers. The reactivity ratios, r1 and r2, indicate the preference of a growing polymer chain ending in one monomer unit to add the same or the other monomer. For the acrylamide/acrylic acid system, these ratios have been determined under various experimental conditions. For instance, in a study conducting low conversion copolymerization in dry benzene (B151609) at 70°C with benzoyl peroxide as the initiator, the reactivity ratios were found to be r1 (AM) = 0.620 and r2 (AA) = 0.996. asianpubs.orguwaterloo.ca This suggests that the reactivity of acrylic acid is slightly higher than that of acrylamide in this particular system. asianpubs.orguwaterloo.ca

The reaction conditions, such as pH and monomer concentration, can significantly influence the reactivity ratios, especially when dealing with ionizable monomers like acrylic acid. In aqueous solutions, the degree of ionization of acrylic acid affects the electrostatic interactions, which in turn alters the copolymerization kinetics. polimi.it

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Conditions |

| Acrylamide | Acrylic Acid | 0.620 | 0.996 | Dry benzene, 70°C, Benzoyl peroxide initiator |

This table presents illustrative reactivity ratios for the copolymerization of acrylamide and acrylic acid as reported in the literature. Specific values for the copolymerization involving this compound are not available in the searched sources.

Electrochemical polymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. This method is particularly relevant for thiophene (B33073) and its derivatives, which can be oxidatively polymerized to form conjugated polythiophenes. While direct electrochemical polymerization of this compound is not extensively detailed, studies on similar thiophene-containing monomers provide valuable insights into the expected mechanism and properties of the resulting polymers.

For instance, the electrochemical polymerization of 3-thiophene acetic acid has been successfully employed to synthesize poly(3-thiophene acetic acid) nanowires. rsc.org This process typically involves the application of an anodic potential to a solution containing the monomer and a supporting electrolyte. The mechanism is believed to proceed through the formation of radical cations of the thiophene monomer, which then couple to form dimers, oligomers, and ultimately a polymer film on the electrode surface. winona.edu The presence of additives like boron trifluoride diethyl etherate (BFEE) has been shown to reduce the required polymerization potential and improve the properties of the resulting polythiophene films. acs.org

The electrochemical polymerization of a precursor polymer, a thienyl-group-bearing acrylate (B77674) polymer, has also been demonstrated. scientific.net This approach involves first synthesizing a soluble polymer with pendant thiophene groups via conventional free-radical polymerization, followed by electrochemical crosslinking of the thiophene units to form a conjugated network. scientific.net This method allows for the formation of free-standing and processable conducting films. scientific.net

Structural Characterization of Polymeric and Copolymeric Systems

The structural elucidation of polymers derived from this compound is crucial for understanding their properties. Standard spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose.

For a hypothetical homopolymer of this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (O-H stretching around 3000 cm⁻¹, C=O stretching around 1700 cm⁻¹), the poly(acrylic acid) backbone (C-H stretching and bending vibrations), and the thiophene ring (C-H and C=C stretching vibrations). In copolymers with acrylamide, additional characteristic peaks for the amide group (N-H stretching around 3200-3400 cm⁻¹, C=O stretching around 1650 cm⁻¹) would be present. mdpi.com

¹H and ¹³C NMR spectroscopy would provide more detailed structural information. For poly(this compound), the ¹H NMR spectrum would exhibit signals corresponding to the protons on the thiophene ring and the aliphatic protons of the polymer backbone. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, and the aliphatic carbons of the backbone. In copolymers, the relative integration of the signals from the different monomer units can be used to determine the copolymer composition.

Electronic and Optical Properties of Polymerized this compound Architectures

The incorporation of the thienyl group into a poly(acrylic acid) backbone is expected to impart interesting electronic and optical properties to the resulting polymers. The conjugated π-system of the thiophene ring can lead to electroactivity and photoluminescence.

UV-Visible (UV-Vis) absorption spectroscopy is a primary tool to investigate the electronic transitions in these polymers. Poly(acrylic acid) itself does not show significant absorption in the visible region. However, the presence of the thiophene moiety in poly(this compound) would likely result in absorption bands in the UV or near-UV region, corresponding to π-π* transitions within the thiophene ring. The exact position of the absorption maximum would depend on the extent of conjugation and the polymer's environment. Studies on poly(acrylic) gels have shown absorption peaks in the UV region that can shift with concentration and neutralization. researchgate.net

Fluorescence spectroscopy can be used to study the photoluminescent properties. Thiophene-containing polymers are often fluorescent. For example, a crosslinked polymer derived from a thienyl-group-bearing acrylate polymer was found to be a good blue-light emitter. scientific.net Therefore, poly(this compound) and its copolymers might exhibit fluorescence, with the emission wavelength and quantum yield being influenced by the polymer structure and environment.

The electrochemical properties can be investigated using techniques like cyclic voltammetry. Polymers with pendant thiophene groups can exhibit reversible oxidation and reduction processes, which are often accompanied by a color change (electrochromism). scientific.net This electroactivity is a hallmark of conducting polymers and suggests potential applications in sensors, displays, and energy storage devices.

Advanced Spectroscopic and Characterization Techniques in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure of 2-Thienyl acrylic acid by probing its characteristic vibrational modes. mdpi.comamericanpharmaceuticalreview.com The spectra are marked by distinct peaks corresponding to the stretching and bending vibrations of its functional groups.

The carboxylic acid group gives rise to several prominent bands. A very broad absorption band is typically observed in the FT-IR spectrum, stretching from approximately 3800 cm⁻¹ down to 2000 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carbonyl group results in a strong absorption peak, typically around 1700 cm⁻¹. spectroscopyonline.comresearchgate.net The conjugation of the carbonyl group with the C=C double bond and the thiophene (B33073) ring can shift this frequency slightly compared to saturated carboxylic acids. spectroscopyonline.com

The thiophene ring has its own set of characteristic vibrations. C-C stretching vibrations within the ring typically appear in the 1530-1350 cm⁻¹ region. iosrjournals.org The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the in-plane C-H bending modes are found between 1300 cm⁻¹ and 1000 cm⁻¹. iosrjournals.org The C-S stretching mode of the thiophene ring is generally weaker and can be identified in the 850-600 cm⁻¹ range. iosrjournals.org

The acrylic moiety contributes with characteristic peaks for the C=C double bond, with its stretching vibration appearing around 1630 cm⁻¹. The vinyl C-H stretching and bending vibrations also produce distinct signals. A detailed assignment of these vibrational modes, often supported by computational methods like Density Functional Theory (DFT), allows for a complete confirmation of the molecule's covalent structure. iosrjournals.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region | Functional Group |

|---|---|---|---|

| O-H Stretch | 3800-2000 (broad) | FT-IR | Carboxylic Acid |

| C-H Stretch (Thiophene) | ~3100 | FT-IR/FT-Raman | Thiophene Ring |

| C=O Stretch | ~1700 | FT-IR | Carboxylic Acid |

| C=C Stretch (Alkene) | ~1630 | FT-IR/FT-Raman | Acrylic Moiety |

| C=C Stretch (Ring) | 1530-1350 | FT-IR/FT-Raman | Thiophene Ring |

| C-H In-plane Bend | 1300-1000 | FT-IR/FT-Raman | Thiophene Ring |

| C-O Stretch | ~1250 | FT-IR | Carboxylic Acid |

| C-S Stretch | 850-600 | FT-IR/FT-Raman | Thiophene Ring |

| O-H Out-of-plane Bend | ~930 | FT-IR | Carboxylic Acid |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within the this compound molecule. The presence of a conjugated system, which includes the thiophene ring, the C=C double bond, and the carbonyl group, leads to strong absorption in the UV region.

The UV-Vis spectrum of this compound is typically characterized by intense absorption bands corresponding to π → π* transitions. libretexts.org These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths compared to non-conjugated systems. libretexts.org For thiophene derivatives, these transitions are often observed in the 250-350 nm range. jchps.com

A weaker absorption band at a longer wavelength may also be observed, corresponding to an n → π* transition. libretexts.org This involves the excitation of a non-bonding electron from one of the oxygen atoms of the carboxyl group to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions. libretexts.org

While UV-Vis spectroscopy details the absorption characteristics, fluorescence spectroscopy could provide insights into the molecule's emissive properties upon excitation. However, detailed fluorescence studies on the parent this compound are not as commonly reported as its absorption properties. The fluorescence behavior would be highly dependent on the rigidity of the structure and the efficiency of non-radiative decay pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural assignment of this compound in solution. Both ¹H NMR and ¹³C NMR provide a detailed map of the carbon and hydrogen framework of the molecule. iupac.org

In the ¹H NMR spectrum, distinct signals are observed for the protons of the thiophene ring, the vinyl group, and the carboxylic acid. The three protons on the thiophene ring appear in the aromatic region (typically δ 7.0-8.0 ppm) and exhibit characteristic coupling patterns (doublet of doublets) that allow for their unambiguous assignment. The two vinyl protons of the acrylic acid moiety appear as doublets in the δ 6.0-8.0 ppm region, with a large coupling constant (~15-16 Hz) characteristic of a trans configuration. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can vary with concentration and solvent. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon of the carbonyl group (C=O) is found significantly downfield (δ > 165 ppm). rsc.org The carbons of the thiophene ring and the vinyl group appear in the δ 115-145 ppm range. The specific chemical shifts help to confirm the connectivity of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish definitive correlations between protons and carbons, confirming the complete structural assignment. scielo.brscielo.org.mx

Table 2: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxyl (-COOH) | > 10 (broad) |

| ¹H | Thiophene Ring | 7.0 - 8.0 |

| ¹H | Vinyl (-CH=CH-) | 6.0 - 8.0 |

| ¹³C | Carbonyl (-C OOH) | > 165 |

| ¹³C | Thiophene & Vinyl | 115 - 145 |

Mass Spectrometry Techniques (e.g., MALDI-MS) in Analytical Applications

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (154.19 g/mol ). nih.gov Common fragmentation pathways involve the loss of the carboxyl group (-COOH) or cleavage of the acrylic chain. nih.gov

While standard MS techniques are used to characterize the molecule itself, a derivative, 2-cyano-3-(2-thienyl)acrylic acid, has gained significant attention for its application in a specialized mass spectrometry technique known as Matrix-Assisted Laser Desorption/Ionization (MALDI).

A derivative of this compound, 2-cyano-3-(2-thienyl)acrylic acid (CTA), has been developed and proven to be a highly effective matrix for MALDI-MS analysis of a broad range of analytes. iosrjournals.orgrsc.org A MALDI matrix is a small, UV-absorbing organic molecule that co-crystallizes with an analyte and facilitates its soft ionization upon laser irradiation.

CTA has demonstrated significant advantages over conventional matrices like α-cyano-4-hydroxycinnamic acid (HCCA) and sinapinic acid (SA). guidechem.com Research has shown that CTA can be used as a universal matrix for the analysis of diverse classes of compounds including lipids, peptides, proteins, saccharides, and polyethylene (B3416737) glycols (PEGs). iosrjournals.orgrsc.org

Key findings on the performance of CTA as a MALDI matrix include:

Broad Applicability: It is effective for a wide variety of analytes, which simplifies matrix selection, particularly for unknown samples. iosrjournals.org

High Performance: Mass spectra obtained using CTA generally show high signal-to-noise ratios and excellent spectral resolution. guidechem.com

Dual Ionization Mechanism: Depending on the analyte's properties, CTA can function as both a proton/cation transfer matrix and an electron-transfer matrix. guidechem.com

Superiority for Specific Analytes: It has shown particular effectiveness in the analysis of high molecular mass PEGs, which are often difficult to ionize with conventional matrices. iosrjournals.org

The development of CTA highlights how derivatives of this compound can be tailored for advanced analytical applications, overcoming limitations of existing materials. guidechem.com

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For a crystalline compound like this compound, single-crystal X-ray diffraction would provide a wealth of structural information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, confirming the planarity of the conjugated system.

Stereochemistry: Unambiguous confirmation of the (E)- or (Z)- configuration of the double bond.

Intermolecular Interactions: Detailed insights into the hydrogen bonding network, particularly the dimerization of the carboxylic acid groups, and π-π stacking interactions between the thiophene rings. This information is crucial for understanding the material's bulk properties.

While the technique is paramount for such structural elucidation, specific crystallographic data for this compound is not widely available in foundational literature. However, the application of this method would be the standard approach to confirm its solid-state structure and packing arrangement.

Theoretical and Computational Chemistry Studies of 2 Thienyl Acrylic Acid

Computational chemistry provides profound insights into the molecular structure, reactivity, and properties of 2-Thienyl acrylic acid. Through methods like Density Functional Theory (DFT), researchers can model its behavior at an electronic level, complementing and guiding experimental findings.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The thienyl group is a well-known component in many organic semiconductors due to its electron-rich nature, which facilitates charge transport. The acrylic acid moiety, on the other hand, provides a site for polymerization or modification, allowing the molecule to be incorporated into larger, more complex structures used in electronic devices.

Utilization in Organic Light-Emitting Diodes (OLEDs)

While 2-Thienyl acrylic acid itself is not typically used as an emissive material, its structural motif is found in more complex molecules designed for OLED applications. A notable example is the derivative (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2). In this molecule, the core thienyl-acrylonitrile structure is functionalized with a carbazole (B46965) unit, a well-regarded building block in OLED materials known for its excellent hole-transporting properties and thermal stability. mdpi.com

OLEDs fabricated using such carbazole derivatives as the emissive layer have demonstrated high efficiency. Devices have achieved significant luminance levels, with some reaching over 4100 cd/m², and high current efficiencies of approximately 20 cd/A. mdpi.com These devices typically emit light in the greenish-blue portion of the spectrum, with electroluminescence peaks around 490 nm. mdpi.com The performance of these materials highlights the utility of the thienyl-acrylic scaffold in creating efficient emitters for next-generation displays and lighting. mdpi.com

Application in Organic Photovoltaics (OPVs) and Organic Solar Cells

The development of new, solution-processable organic materials is a key driver in advancing organic photovoltaic (OPV) technology. sigmaaldrich.com Thiophene-based compounds, including oligomers and polymers, have been extensively studied for this purpose due to their favorable electronic properties and stability. sigmaaldrich.com The molecular structure of this compound makes it a potential monomer for creating polymers used in OPV active layers. The thiophene (B33073) unit can contribute to the polymer's ability to absorb light and transport charge, while the acrylic acid group could be used to fine-tune solubility and morphology of the bulk heterojunction blend, which is critical for efficient device performance.

Although specific polymers derived directly from this compound for OPV applications are not extensively documented in current research, the fundamental components of the molecule are central to the field. The synthesis of various functionalized oligothiophenes and polythiophenes remains a cornerstone of research into new materials for organic electronics. sigmaaldrich.com

Contribution to Organic Semiconductor Development

Organic semiconductors are the foundation of organic electronics, with applications ranging from OLEDs to thin-film transistors. digitellinc.comnih.gov The ability to synthesize and modify π-conjugated systems like those containing thiophene is crucial for developing new materials with tailored electronic properties. sigmaaldrich.com Thiophene-containing molecules are often designed to have specific energy levels (HOMO/LUMO) to ensure efficient charge injection and transport in a device. digitellinc.com

Derivatives of this compound can be synthesized to create novel organic semiconductors. For instance, the acrylic acid group can undergo various chemical reactions to attach other functional groups, thereby extending the π-conjugation or altering the molecule's electronic characteristics. This synthetic versatility allows for the creation of a wide array of materials that can be tested for their semiconducting properties. The development of organic semiconductors based on thienyl building blocks is a vibrant area of research aimed at producing low-cost, flexible, and efficient electronic devices. sigmaaldrich.comdigitellinc.com

Functional Polymers and Conductive Materials

The polymerization of monomers containing both a conductive moiety (thiophene) and a functional group (carboxylic acid) can lead to materials with a unique combination of properties. A polymer synthesized from this compound would feature a polyacrylate backbone with pendant thienyl groups.

The polyacrylate backbone, being hydrophilic due to the carboxylic acid groups, could impart water solubility or dispersibility, which is advantageous for solution-based processing and certain applications like sensors or coatings. The pendant thienyl groups, on the other hand, could provide electrical conductivity upon doping, a characteristic feature of polythiophenes. sigmaaldrich.com This combination could result in a water-processable conductive polymer. Such materials are of interest for applications including:

Antistatic coatings: Where a thin, transparent, and moderately conductive layer is required.

Electrodes for bioelectronics: Where biocompatibility and operation in aqueous environments are necessary.

Sensors: The conductivity of the polymer could be modulated by the presence of specific analytes interacting with the functional backbone.

While copolymers of acrylic acid with other monomers like acrylonitrile (B1666552) are well-studied for various applications researchgate.net, specific research into the homopolymer of this compound is less common. However, the principles of combining different functional monomers to create copolymers with tailored properties are well-established. scispace.comscirp.org

Dyes, Pigments, Coatings, and Inks Formulations

The structural elements of this compound suggest its potential utility in the formulation of dyes, pigments, and coatings. Thiophene and its derivatives are known chromophores that form the basis of many organic dyes and pigments. The extended π-conjugated system can be readily modified to tune the absorption and emission of light across the visible spectrum.

In coatings and inks, acrylic acid and its copolymers are frequently used as binders and dispersants. Ethylene-acrylic acid (EAA) copolymers, for example, are used to improve the dispersion of pigments and enhance the adhesion of inks to various substrates, including those with low surface energy. honeywell.com The carboxylic acid groups provide functionality that promotes wetting of polar surfaces and binding to pigments. honeywell.com

A polymer based on this compound could potentially combine these functions: the thienyl groups could provide color (acting as a bound dye), while the polyacrylic acid backbone could serve as the binder or dispersant. This dual functionality could be beneficial in creating stable, high-performance ink or coating formulations.

Role as a Matrix in Mass Spectrometry

A significant application of a derivative of this compound is in the field of analytical chemistry, specifically in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). The compound 2-cyano-3-(2-thienyl)acrylic acid (CTA), which adds a cyano group to the acrylic backbone, has been developed as a highly effective MALDI matrix for the analysis of a diverse range of chemical compounds. digitellinc.comnih.gov

MALDI-MS is a soft ionization technique that requires the analyte to be co-crystallized with a matrix material that strongly absorbs laser energy. The matrix facilitates the desorption and ionization of the analyte molecules. CTA has proven to be a versatile, low-cost matrix suitable for analyzing lipids, peptides, proteins, saccharides, natural products, and synthetic polymers like polyethylene (B3416737) glycols (PEGs). digitellinc.comnih.gov

Research has shown that CTA often provides mass spectra with higher signal-to-noise ratios and better spectral resolution compared to conventional matrices. nih.gov Its versatility allows it to function as a single matrix for many different classes of analytes, which simplifies analytical workflows. digitellinc.com

| Analyte Class | CTA Matrix Performance | Conventional Matrices |

| Peptides | Similar performance to HCCA, high signal-to-noise ratio. | α-Cyano-4-hydroxycinnamic acid (HCCA) |

| Proteins | Successful analysis of high molecular mass proteins. | Sinapinic acid (SA) |

| Lipids | High signal-to-noise and spectral resolution. | 2,5-Dihydroxybenzoic acid (DHB) |

| PEGs | Effective for high molecular mass PEGs (>40 kDa), even at low concentrations. | Dithranol (DT) |

| Saccharides | High signal-to-noise and spectral resolution. | 2,5-Dihydroxybenzoic acid (DHB) |

The effectiveness of CTA is attributed to its physicochemical properties, which allow it to act as either a proton/cation or an electron-transfer matrix depending on the analyte. nih.gov This adaptability makes it a powerful tool in mass spectrometry, particularly for the analysis of complex or unknown samples. digitellinc.com

Applications in Agrochemical Research

Role of 2-Thienyl Acrylic Acid as an Intermediate in Agrochemical Synthesis

This compound is a key building block in the synthesis of more complex molecules for agricultural applications. guidechem.comguidechem.com Its utility as an intermediate stems from the reactivity of its functional groups, which allows for the introduction of the thienyl acrylic portion into larger chemical structures. guidechem.com This process enables chemists to modify and tailor the biological activity and properties of the final compounds. guidechem.com The incorporation of the this compound structure is a strategic step in the creation of novel agrochemicals. chemimpex.com It is considered an important intermediate for organic synthesis in the agrochemical sector. capotchem.comresearchgate.net

Design and Synthesis of Agrochemical Active Ingredients Utilizing Thienyl Acrylic Acid Scaffolds

The thienyl acrylic acid framework is a foundational structure for designing and synthesizing a variety of agrochemical active ingredients, including fungicides, insecticides, and herbicides. Researchers modify this scaffold to create new derivatives with specific pesticidal activities.

Fungicidal Derivatives:

Research has led to the development of potent fungicides by utilizing the thiophene (B33073) structure. A series of novel N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, demonstrating significant fungicidal capabilities. nih.gov In greenhouse bioassays, compounds such as 4a and 4f showed excellent activity against cucumber downy mildew (Pseudoperonospora cubensis). nih.govnih.gov Notably, compound 4f not only performed well in the lab but also showed superior control efficacy in field trials compared to some commercial fungicides. nih.govnih.gov

| Compound | EC₅₀ (mg/L) nih.govnih.gov | Field Trial Control Efficacy (%) nih.govnih.gov |

|---|---|---|

| 4a | 4.69 | N/A |

| 4f | 1.96 | 70% (at 100 mg/L), 79% (at 200 mg/L) |

| Diflumetorim (Commercial Fungicide) | 21.44 | N/A |

| Flumorph (Commercial Fungicide) | 7.55 | 56% (at 200 mg/L) |

| Mancozeb (Commercial Fungicide) | N/A | 76% (at 1000 mg/L) |

| Cyazofamid (Commercial Fungicide) | N/A | 91% (at 100 mg/L) |

Insecticidal Derivatives:

The acrylic acid structure is integral to various insecticides. For instance, novel pyrethroid derivatives have been developed that show high insecticidal activity and a broad spectrum of action. nih.gov In another area of research, cyano-benzylidene and bisbenzylidene derivatives have been synthesized and evaluated for their insecticidal properties against pests like Aphis nerii. growingscience.com These studies led to the discovery of compounds with potent insecticidal activity, with some exhibiting very low LC₅₀ values, indicating high toxicity to the target insects. growingscience.com For example, compound 5 was identified as having the highest insecticidal potency against nymphs of A. nerii. growingscience.com

| Compound | LC₅₀ (ppm) growingscience.com |

|---|---|

| 3a | 0.1361 |

| 3b | 3.4351 |

| 3c | 1.1321 |

| 3d | 1.9703 |

| 5 | 0.0141 |

| 7 | 0.0210 |

| 10 | 0.7148 |

Herbicidal Derivatives:

The acrylate (B77674) structure is also a key feature in the development of herbicides. A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and found to exhibit good herbicidal activities. nih.gov These compounds function as inhibitors of photosystem II (PSII) electron transport. nih.gov One particular derivative, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, demonstrated excellent herbicidal activity even at low application rates. nih.gov This highlights the potential of 2-cyanoacrylates containing a thiazolyl group as a novel class of herbicides. nih.gov

2 Thienyl Acrylic Acid As a Key Intermediate in Complex Organic Synthesis

Versatile Building Block for Diverse Heterocyclic Compounds

The unique chemical structure of 2-thienyl acrylic acid, combining both a thienyl group and an acrylic acid functional group, makes it a valuable precursor in the synthesis of various heterocyclic compounds. ijacskros.com Its role as a building block is particularly noted in the creation of novel benzothiazepinones, which are investigated as potential glycogen (B147801) synthase kinase-3β inhibitors. rsc.orgprepchem.comresearchgate.net The reactivity of the α,β-unsaturated carboxylic acid system allows for its participation in a variety of cyclization and condensation reactions, which are fundamental strategies for building ring systems. This reactivity enables the incorporation of the thiophene (B33073) core into larger, more complex heterocyclic architectures.

The synthesis of thieno-fused pyridines, quinolines, and pyrimidines often involves multi-step pathways starting from various thiophene-based precursors. nih.govnih.govekb.egeurekaselect.com For instance, the construction of the thieno[2,3-b]pyridine (B153569) core can be achieved through the cyclization of appropriately substituted pyridine-2(1H)-thiones or 3-aminothiophene derivatives. researchgate.netnih.govresearchgate.net Similarly, various synthetic routes have been developed for thieno[2,3-d]pyrimidines, often starting from 2-aminothiophene-3-carboxylate precursors. ijacskros.comrsc.orgnih.govsemanticscholar.org While direct, single-step syntheses of these specific systems from this compound are not prominently featured, the compound's functional groups represent a key synthon that can be elaborated through several steps to achieve the necessary intermediates for these cyclizations.

Precursor in the Synthesis of Biologically Relevant Amino Acids (e.g., L-Thienylalanines)

This compound and its derivatives are important precursors for non-proteinogenic amino acids, which have significant applications as components in pharmaceuticals and agrochemicals. nih.govnih.gov A notable example is the synthesis of L-thienylalanines, which are analogues of phenylalanine containing a thiophene ring. rsc.orgprepchem.comnih.govnih.gov

A key method for producing enantiomerically pure L-thienylalanines is through a biotransformation process that utilizes a derivative of this compound. nih.govnih.gov This innovative approach involves the enzymatic transamination of the enol form of 2-hydroxy-3-thienyl-acrylic acids. nih.govnih.gov The biotransformation is carried out in the presence of an amino donor, such as L-aspartic acid or L-glutamic acid, to yield the desired L-amino acid. nih.govnih.gov This chemo-enzymatic method highlights a sophisticated application of the acrylic acid scaffold in producing high-value, chiral molecules. nih.govnih.gov

| Key Components in the Biotechnical Synthesis of L-Thienylalanines | |

| Starting Material | 2-Hydroxy-3-thienyl-acrylic acids nih.govnih.gov |

| Key Reaction | Enzymatic Transamination nih.govnih.gov |

| Amino Donor | L-Aspartic acid or L-Glutamic acid nih.govnih.gov |

| Product | L-Thienylalanines nih.govnih.gov |

Integration into Multi-Step Synthesis of Advanced Molecular Architectures

The utility of this compound extends to its incorporation into complex, multi-step synthetic sequences to create advanced molecular architectures. Its bifunctional nature allows it to act as a scaffold upon which further complexity can be built.